molecular formula C9H9NO B12587655 5h-7,9a-Epoxy-1h-pyrrolo[1,2-a]azepine CAS No. 321673-39-6

5h-7,9a-Epoxy-1h-pyrrolo[1,2-a]azepine

Cat. No.: B12587655
CAS No.: 321673-39-6
M. Wt: 147.17 g/mol
InChI Key: GPTQMEXJQGQUAM-UHFFFAOYSA-N
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Description

5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine: is a compound that belongs to the class of pyrrolo[1,2-a]azepine derivatives. These compounds are known for their unique structural features and potential biological activities. The compound is characterized by an epoxy group attached to the pyrrolo[1,2-a]azepine core, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of pyrrole and acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .

Chemical Reactions Analysis

Types of Reactions: 5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The epoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the epoxy group under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced analogs with altered functional groups.

Mechanism of Action

The mechanism of action of 5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine involves its interaction with specific molecular targets and pathways. The epoxy group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Uniqueness: 5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine stands out due to the presence of the epoxy group, which imparts unique chemical reactivity and potential biological activities. This distinct feature differentiates it from other similar compounds and contributes to its specific applications and research interest .

Properties

CAS No.

321673-39-6

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

11-oxa-5-azatricyclo[6.2.1.01,5]undeca-3,7,9-triene

InChI

InChI=1S/C9H9NO/c1-4-9-5-2-8(11-9)3-7-10(9)6-1/h1-3,5-6H,4,7H2

InChI Key

GPTQMEXJQGQUAM-UHFFFAOYSA-N

Canonical SMILES

C1C=CN2C13C=CC(=CC2)O3

Origin of Product

United States

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